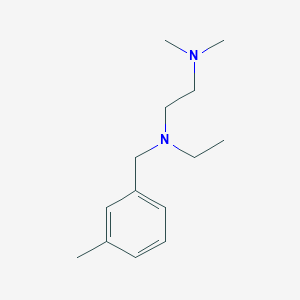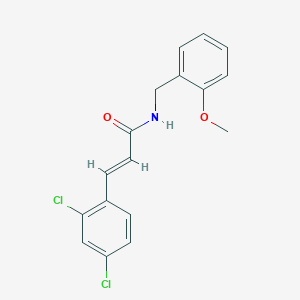![molecular formula C16H21N5O2S B5850118 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine, also known as PTAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTAM is a heterocyclic compound that contains a morpholine ring and a triazole ring, making it a unique compound with interesting properties.
Mecanismo De Acción
The mechanism of action of 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which may explain its antimicrobial and anticancer properties. 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has also been shown to inhibit the activity of certain proteins involved in signal transduction pathways, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to have various biochemical and physiological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cell lines. Additionally, 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a relatively small molecule, which makes it easy to study using various analytical techniques. However, there are also limitations to the use of 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has not been extensively studied in vivo, which limits its potential applications in medicine.
Direcciones Futuras
There are several future directions for the study of 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. One direction is to further investigate its mechanism of action, which may lead to the discovery of new targets for drug development. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine in vivo, which may provide insights into its potential applications in medicine. Additionally, 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine could be used as a building block for the synthesis of novel materials with unique properties, which may have applications in materials science.
Métodos De Síntesis
4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine can be synthesized through a multistep process that involves the reaction of 4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride and morpholine. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine, and the final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to have antimicrobial, antifungal, and anticancer properties. In biochemistry, 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, 4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-2-7-21-15(13-3-5-17-6-4-13)18-19-16(21)24-12-14(22)20-8-10-23-11-9-20/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWCEQXFYJNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Morpholin-4-yl-2-(4-propyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

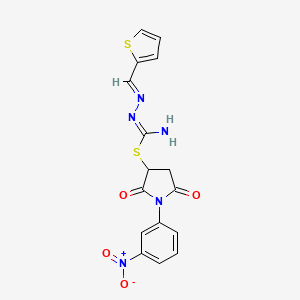
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)

![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
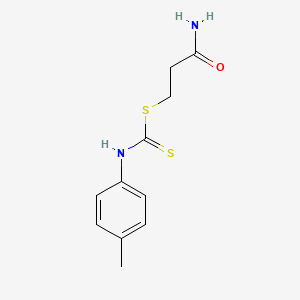
![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)
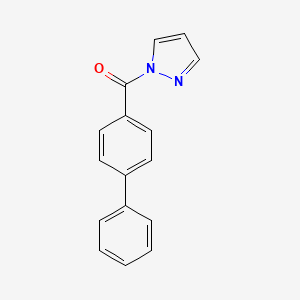
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)
![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)


